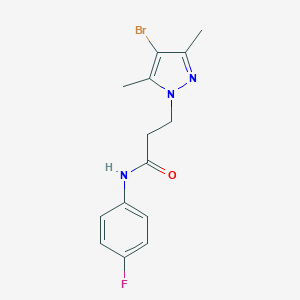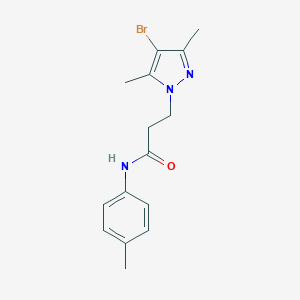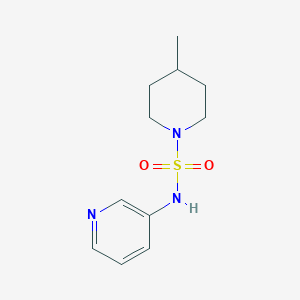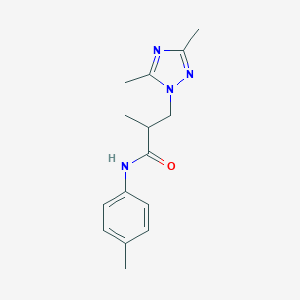
3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-2-methyl-N-(4-methylphenyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-2-methyl-N-(4-methylphenyl)propanamide is a chemical compound that has gained significant attention in the field of scientific research. It is known for its potential applications in various fields, including medicine, agriculture, and industry. The compound is synthesized using a complex process, and its mechanism of action and biochemical and physiological effects have been studied extensively. In
Mechanism of Action
The mechanism of action of 3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-2-methyl-N-(4-methylphenyl)propanamide is not fully understood. However, it is believed that the compound works by inhibiting the growth of cancer cells, fungi, and bacteria. It is thought to do this by interfering with the synthesis of important cellular components, such as DNA and proteins.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-2-methyl-N-(4-methylphenyl)propanamide have been studied extensively. The compound has been shown to have cytotoxic effects on cancer cells, which means that it can kill cancer cells. It has also been shown to have antifungal and antibacterial activity, which means that it can kill fungi and bacteria. Additionally, the compound has been shown to have anti-inflammatory activity, which means that it can reduce inflammation in the body.
Advantages and Limitations for Lab Experiments
One of the advantages of using 3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-2-methyl-N-(4-methylphenyl)propanamide in lab experiments is that it has been shown to have potent activity against cancer cells, fungi, and bacteria. This makes it a promising candidate for further research in these areas. However, one of the limitations of using the compound in lab experiments is that it is a complex molecule that is difficult to synthesize. This can make it challenging to obtain large quantities of the compound for use in experiments.
Future Directions
There are several future directions for research on 3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-2-methyl-N-(4-methylphenyl)propanamide. One area of research could be to further explore the compound's potential as an anticancer agent. This could involve studying the compound's effects on different types of cancer cells and exploring its potential use in combination with other cancer treatments. Another area of research could be to explore the compound's potential as an antifungal and antibacterial agent. This could involve studying the compound's effects on different fungal and bacterial species and exploring its potential use in the treatment of infections. Additionally, future research could focus on developing more efficient methods for synthesizing the compound, which could make it more accessible for use in lab experiments.
Synthesis Methods
The synthesis of 3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-2-methyl-N-(4-methylphenyl)propanamide is a complex process that involves several steps. The first step involves the reaction of 4-methylbenzaldehyde with 3,5-dimethyl-1H-1,2,4-triazole in the presence of a catalyst. The resulting product is then reacted with 2-methylpropanoyl chloride to obtain 3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-2-methyl-N-(4-methylphenyl)propanamide.
Scientific Research Applications
3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-2-methyl-N-(4-methylphenyl)propanamide has several potential applications in scientific research. It has been studied for its potential use as an anticancer agent, as it has been shown to inhibit the growth of cancer cells. The compound has also been studied for its potential use as an antifungal agent, as it has been shown to have antifungal activity against several fungal species. Additionally, 3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-2-methyl-N-(4-methylphenyl)propanamide has been studied for its potential use as an antibacterial agent, as it has been shown to have antibacterial activity against several bacterial species.
properties
IUPAC Name |
3-(3,5-dimethyl-1,2,4-triazol-1-yl)-2-methyl-N-(4-methylphenyl)propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O/c1-10-5-7-14(8-6-10)17-15(20)11(2)9-19-13(4)16-12(3)18-19/h5-8,11H,9H2,1-4H3,(H,17,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFAGGPDMEXTVIV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C(C)CN2C(=NC(=N2)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-2-methyl-N-(4-methylphenyl)propanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

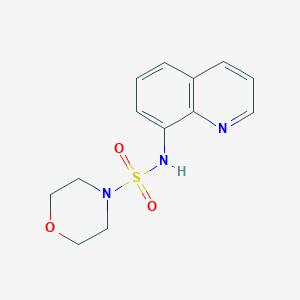
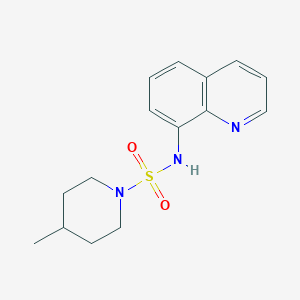
![1-[(6-bromo-2-naphthyl)oxy]-3-(1H-pyrazol-1-yl)-2-propanol](/img/structure/B497088.png)

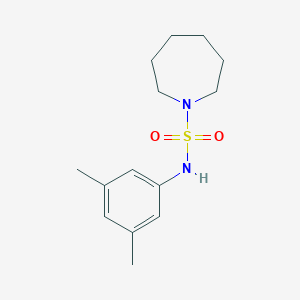

![1-(Mesitylsulfonyl)-4-[(4-methyl-1-piperidinyl)sulfonyl]piperazine](/img/structure/B497092.png)

![1-[(4-Methylpiperidyl)sulfonyl]-4-(2-naphthylsulfonyl)piperazine](/img/structure/B497094.png)
